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Compound of Interest

Compound Name: 2-Chloro-4-phenyloxazole

Cat. No.: B057545 Get Quote

This guide provides a detailed overview of the spectroscopic properties and synthesis of 2-
Chloro-4-phenyloxazole, a heterocyclic compound of interest to researchers in medicinal

chemistry and materials science. Due to the limited availability of direct experimental spectra

for 2-Chloro-4-phenyloxazole in public databases, this document presents a combination of a

documented synthetic route and predicted spectroscopic data. These predictions are derived

from the analysis of closely related structural analogs, offering a robust reference for scientists

working with this molecule.

Chemical Structure and Properties
Chemical Name: 2-Chloro-4-phenyloxazole Molecular Formula: C₉H₆ClNO Molecular Weight:

179.60 g/mol CAS Number: 445470-08-6

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Chloro-4-
phenyloxazole. These predictions are based on the known spectral characteristics of

substituted oxazoles and related aromatic compounds.

Table 1: Predicted ¹H NMR Data
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Chemical Shift (δ) ppm Multiplicity Assignment

~8.0 - 7.8 Doublet
2H, ortho-protons of the phenyl

ring

~7.5 - 7.3 Multiplet
3H, meta- and para-protons of

the phenyl ring

~7.9 Singlet
1H, H5-proton of the oxazole

ring

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppm Assignment

~160 C2 (C-Cl)

~152 C4 (C-Ph)

~138 C5

~130 Quaternary carbon of the phenyl ring

~129 CH carbons of the phenyl ring

~128 CH carbons of the phenyl ring

~125 CH carbons of the phenyl ring

Solvent: CDCl₃

Table 3: Predicted Mass Spectrometry Data
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m/z Interpretation

179/181

Molecular ion peak [M]⁺ and its isotope peak

[M+2]⁺, characteristic of a chlorine-containing

compound.

151/153 Loss of CO

116 Loss of Cl

104 Phenylacetylene cation radical

77 Phenyl cation

Ionization Method: Electron Impact (EI)

Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3100 Medium Aromatic C-H stretch

~1610 Medium-Strong C=N stretch of the oxazole ring

~1580, 1480 Medium-Strong
C=C stretching of the aromatic

ring

~1100 Strong
C-O-C stretch of the oxazole

ring

~850 Strong C-Cl stretch

~760, 690 Strong

Out-of-plane C-H bending of

the monosubstituted phenyl

group

Sample Preparation: KBr pellet or thin film.

Experimental Protocols
Synthesis of 2-Chloro-4-phenyloxazole[1]
This synthesis involves a two-stage process starting from 4-phenyloxazole.
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Stage 1: Lithiation of 4-Phenyloxazole

Dissolve 4-phenyloxazole in anhydrous tetrahydrofuran (THF).

Cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., argon

or nitrogen).

Add a solution of lithium hexamethyldisilazane (LiHMDS) in THF dropwise to the cooled

solution.

Stir the reaction mixture at -78 °C for a specified period to ensure complete lithiation.

Stage 2: Chlorination

To the lithiated intermediate solution, add a solution of hexachloroethane in THF dropwise

while maintaining the temperature at -78 °C.

Allow the reaction mixture to slowly warm to room temperature and stir for approximately 16

hours.

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the product with an organic solvent such as ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 2-Chloro-4-
phenyloxazole.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane

(TMS) as an internal standard.
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Data is processed to determine chemical shifts (δ) in parts per million (ppm) and coupling

constants (J) in Hertz.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) are obtained using an electron impact (EI) ionization

source on a time-of-flight (TOF) or magnetic sector mass spectrometer.

The analysis provides the exact mass of the molecular ion, which is used to confirm the

elemental composition.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or

KBr).

The spectrum is typically recorded over a range of 4000-400 cm⁻¹, and the positions of

absorption bands are reported in reciprocal centimeters (cm⁻¹).

Diagrams
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Experimental Workflow for 2-Chloro-4-phenyloxazole
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Caption: Synthesis and characterization workflow for 2-Chloro-4-phenyloxazole.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-Chloro-4-
phenyloxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057545#spectroscopic-data-of-2-chloro-4-
phenyloxazole]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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